molecular formula C13H17ClN2O4 B3031370 Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate CAS No. 275383-97-6

Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate

Cat. No.: B3031370
CAS No.: 275383-97-6
M. Wt: 300.74 g/mol
InChI Key: MVNKJGSIEODENI-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate is a picolinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a chlorine atom at the 3-position of the pyridine ring, with an ethyl ester at the carboxylate moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where Boc protection ensures stability during multi-step reactions. Its structural attributes—such as the electron-withdrawing chlorine and the bulky Boc group—influence reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

ethyl 3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-5-19-11(17)10-9(14)6-8(7-15-10)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNKJGSIEODENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626076
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275383-97-6
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).

    Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

    Hydrolysis: Sodium hydroxide, water, ethanol.

Major Products Formed

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Deprotection: 5-amino-3-chloropicolinic acid.

    Hydrolysis: 5-((tert-butoxycarbonyl)amino)-3-chloropicolinic acid.

Scientific Research Applications

Organic Synthesis

Intermediate in Complex Molecule Synthesis
Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate serves as a crucial intermediate in the synthesis of various complex organic molecules. It is employed in the preparation of heterocyclic compounds and other pharmaceuticals due to its ability to undergo diverse chemical reactions such as substitution, esterification, and deprotection.

Reactions Involving the Compound
The compound can participate in several types of reactions:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Deprotection Reactions : The Boc group can be removed using strong acids, facilitating further functionalization.
  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which is useful for further transformations .

Medicinal Chemistry

Potential Drug Development
Research has highlighted the potential of this compound in drug development, particularly for anti-cancer and anti-inflammatory agents. Its structure allows it to interact with specific biological targets, making it a candidate for further investigation as a therapeutic agent.

Case Studies

  • Inhibition of MALT1 : This compound has been studied for its ability to inhibit MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is crucial in immune signaling pathways linked to lymphomas and solid tumors. In vitro studies indicate that it may enhance antitumor effects when combined with other chemotherapeutic agents .
  • Enzyme Interaction Studies : this compound has been utilized in studies focusing on enzyme inhibitors and receptor ligands, demonstrating its relevance in biological research.

Agricultural and Industrial Applications

Beyond its use in medicinal chemistry, this compound finds applications in the production of agrochemicals and specialty chemicals. Its ability to serve as an intermediate allows for the development of various agricultural products that may enhance crop protection and yield.

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The tert-butoxycarbonyl group provides stability and protection during synthesis, while the chlorine atom and picolinic acid core contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues in the Picolinate Family

The following table summarizes key structural and functional differences between Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Notes
This compound 5-Boc-amino, 3-Cl, ethyl ester ~312.75 Boc protection enhances stability; single Cl at 3-position Pharmaceutical intermediate
Ethyl 4-amino-3,5,6-trichloropicolinate 4-NH₂, 3,5,6-Cl, ethyl ester ~289.51 High chlorine content (3 Cl atoms); no Boc group Herbicidal activity (similar to picloram)
Ethyl 4-((3-((Boc)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate Pyrimidine core, Boc-protected phenylamino ~466.89 Pyrimidine ring instead of pyridine; Boc on phenylamino group Kinase inhibitor intermediate
Ethyl 4-hydroxy-5-oxo-tetrahydroquinoline-3-carboxylate Quinoline core, 4-OH, 5-oxo, ethyl ester ~249.26 Fused bicyclic structure; hydroxy and ketone groups Potential use in heterocyclic chemistry

Key Differences and Implications

  • Core Structure: The target compound’s pyridine ring contrasts with pyrimidine (e.g., compound 10 in ) or quinoline derivatives (e.g., compound ), affecting electronic properties and binding interactions.
  • Substituent Patterns: The Boc group at position 5 distinguishes it from analogues like Ethyl 4-amino-3,5,6-trichloropicolinate (similarity score 0.98 ), which lacks protection and has additional chlorines. The Boc group enables controlled deprotection for further functionalization, critical in drug synthesis.
  • Chlorine Effects : A single chlorine at position 3 (target compound) vs. multiple chlorines (e.g., 3,5,6-Cl in compounds ) alters lipophilicity and reactivity. Multi-chlorinated analogues are often associated with herbicidal activity, while the target compound’s design favors medicinal chemistry applications.
  • Ester Moieties : Ethyl esters (target compound) vs. methyl or butyl esters (e.g., ) influence metabolic stability and solubility.

Biological Activity

Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and immunology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H16ClN2O4C_{12}H_{16}ClN_{2}O_{4}. The compound features a chlorinated picolinate structure, which is known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein interactions involved in cancer progression. Notably, it has been studied as a potential inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in immune signaling pathways.

Key Mechanisms:

  • Inhibition of MALT1 Activity : The compound has shown promise in inhibiting MALT1's proteolytic activity, which is essential for the activation of NF-kB signaling pathways linked to various lymphomas and solid tumors .
  • Antitumor Effects : In vitro studies indicate that this compound may enhance the antitumor effects when combined with other chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
MALT1 InhibitionSignificant inhibition observed in preclinical models
Antitumor EfficacyEnhanced efficacy when used in combination therapies
CytotoxicityInduces apoptosis in specific cancer cell lines

Case Study 1: MALT1 Inhibition in Lymphoma Models

A study evaluated the effectiveness of this compound in mouse models of lymphoma. The results demonstrated a reduction in tumor size and prolonged survival rates, suggesting its potential as a therapeutic agent against hematological malignancies .

Case Study 2: Combination Therapy

In another study, researchers investigated the compound's effects when combined with standard chemotherapy drugs. The findings indicated that this combination led to a synergistic effect, significantly enhancing cell death in non-small cell lung cancer (NSCLC) lines compared to monotherapy .

Pharmacological Profile

The pharmacokinetics and pharmacodynamics of this compound have been assessed through various studies. It is noted for its favorable absorption characteristics and ability to penetrate cellular membranes effectively, which is crucial for its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate
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Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate

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